molecular formula C13H10BrN3O2 B6634150 N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide

货号 B6634150
分子量: 320.14 g/mol
InChI 键: CUBDSTVUQDIACC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide, also known as BMF-3, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BMF-3 belongs to the class of benzimidazole derivatives and has shown promising results in various biological assays. The compound is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments. In

作用机制

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide inhibits the activity of PTPs by binding to the catalytic site of the enzyme. The compound forms a covalent bond with the active site cysteine residue, which leads to the inhibition of the enzyme activity. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes.
Biochemical and Physiological Effects:
N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to have several biochemical and physiological effects in laboratory experiments. The compound has been shown to increase insulin sensitivity in vitro and in vivo, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also been shown to induce apoptosis in cancer cells, which makes it a potential anticancer agent.

实验室实验的优点和局限性

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has several advantages and limitations for lab experiments. The compound is synthesized through a multi-step process and can be obtained in high purity. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to selectively inhibit PTP1B over other PTPs, which makes it a potential therapeutic agent for the treatment of insulin resistance and type 2 diabetes. However, N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has limited solubility in aqueous solutions, which can make it difficult to perform biological assays. The compound also has limited stability, which can lead to degradation over time.

未来方向

There are several future directions for the study of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. The compound has shown promising results as an inhibitor of PTP1B, and further studies are needed to determine its potential as a therapeutic agent for the treatment of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also shown potential as an anticancer agent, and further studies are needed to determine its efficacy in vivo. The compound has limited solubility and stability, and future studies should focus on developing more stable and soluble analogs of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide. Additionally, studies should focus on the toxicity and pharmacokinetics of N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide to determine its potential as a therapeutic agent.

合成方法

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide is synthesized through a multi-step process that involves the reaction of 2-bromo-3-furan carboxylic acid with benzimidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide in high purity, which can be further purified through column chromatography.

科学研究应用

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been studied for its potential therapeutic properties in various biological assays. The compound has shown promising results as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in the regulation of cellular signaling pathways. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has been shown to inhibit the activity of PTP1B, a phosphatase that is implicated in the development of insulin resistance and type 2 diabetes. N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.

属性

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-12-8(5-6-19-12)13(18)15-7-11-16-9-3-1-2-4-10(9)17-11/h1-6H,7H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBDSTVUQDIACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(OC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-benzimidazol-2-ylmethyl)-2-bromofuran-3-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。